molecular formula C9H14N2 B3053152 1-(2,4-Dimethylbenzyl)hydrazine CAS No. 51421-20-6

1-(2,4-Dimethylbenzyl)hydrazine

Cat. No.: B3053152
CAS No.: 51421-20-6
M. Wt: 150.22 g/mol
InChI Key: QKUSRPMMOKELAO-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylbenzyl)hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a benzyl group substituted with two methyl groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethylbenzyl)hydrazine can be synthesized through the reaction of 2,4-dimethylbenzyl chloride with hydrazine hydrate. The reaction typically occurs in an ethanol solvent under reflux conditions. The product is then purified through recrystallization or distillation .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethylbenzyl)hydrazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

Scientific Research Applications

1-(2,4-Dimethylbenzyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential use as a pharmaceutical agent.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylbenzyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    Benzylhydrazine: Similar structure but without the methyl substitutions.

    Phenylhydrazine: Contains a phenyl group instead of a benzyl group.

    Dimethylhydrazine: Lacks the benzyl group entirely.

Uniqueness: 1-(2,4-Dimethylbenzyl)hydrazine is unique due to the presence of both the hydrazine group and the 2,4-dimethylbenzyl group, which confer specific chemical reactivity and potential biological activity not found in the similar compounds listed above .

Properties

IUPAC Name

(2,4-dimethylphenyl)methylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-7-3-4-9(6-11-10)8(2)5-7/h3-5,11H,6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUSRPMMOKELAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CNN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00606208
Record name [(2,4-Dimethylphenyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00606208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51421-20-6
Record name [(2,4-Dimethylphenyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00606208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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